molecular formula C18H15Cl4N3OS2 B3020906 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole CAS No. 344271-79-0

3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole

Cat. No. B3020906
CAS RN: 344271-79-0
M. Wt: 495.26
InChI Key: GTQJKKJLIHVOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole” is a unique chemical with the linear formula C10H9Cl2N3S . It has a molecular weight of 274.173 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Cyclization and Pharmacological Properties

A study explores the cyclization of certain compounds leading to the formation of 4H-1,2,4-triazole derivatives, which have been investigated for their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Synthesis and Fungicidal Activity

Research has been conducted on the synthesis of certain triazole derivatives, highlighting their potential fungicidal activity. This includes studies on the formation of various triazole-based compounds and their effectiveness against specific fungi (El-Telbani et al., 2007).

Antibacterial and Antifungal Applications

The synthesis of novel sulfanilamide-derived 1,2,3-triazole compounds and their evaluation for antibacterial and antifungal activities have been a subject of research. Some of these compounds have shown promising antibacterial potency against various strains (Wang et al., 2010).

Alkylation and Amino(hydroxy)methylation

The reactions of 1,2,4-triazole-3-thiols with various compounds leading to the formation of new 3-sulfanyl-1,2,4-triazoles have been studied. This research contributes to understanding the synthesis pathways and potential applications of these compounds in organic chemistry (Kaldrikyan et al., 2016).

Schiff Bases and Antifungal Activity

Investigations into the synthesis of Schiff bases from 1,2,4-triazole and their antifungal activities have been conducted. These studies focus on the effectiveness of these compounds against various pathogens, offering insights into their potential pharmaceutical applications (Qingcu, 2014).

Synthesis and Antibacterial Activity

The synthesis of 1-(2,4-dichlorobenzoyl)thiosemicarbazides, s-triazoles and their derivatives have been synthesized and subjected to in vitro testing against different bacteria. The antibacterial activity of these compounds has been found to range from moderate to good (Goswami et al., 1984).

Caspase-3 Inhibition

Research on disubstituted 1,2,3-triazoles as inhibitors against caspase-3, an enzyme involved in apoptosis, has been conducted. This research has implications for the development of new treatments for diseases involving apoptosis (Jiang & Hansen, 2011).

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3OS2/c1-25-17(10-28(26)9-12-15(21)6-3-7-16(12)22)23-24-18(25)27-8-11-13(19)4-2-5-14(11)20/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQJKKJLIHVOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CS(=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.